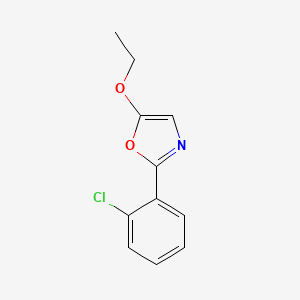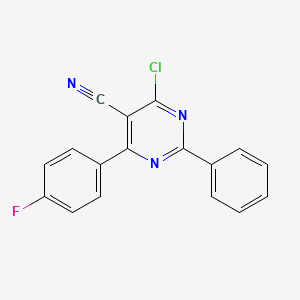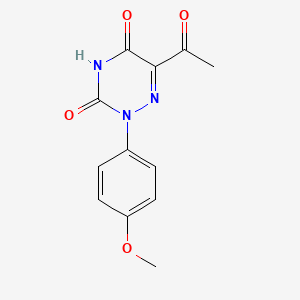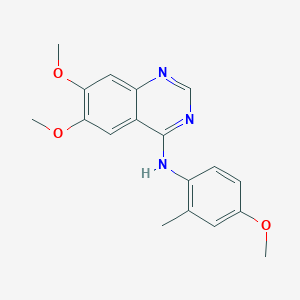
2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether
Descripción general
Descripción
2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether, also known as 5-ethyl-2-(2-chlorophenyl)-1,3-oxazole (ECE) is an organic compound belonging to the oxazole class of compounds. It is a white, crystalline solid with a melting point of 102 °C and a boiling point of 220 °C. ECE is a versatile compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
- 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether is utilized in the synthesis of various compounds with significant bioactivity. For instance, a study explored its use in creating compounds with strong fungicidal activity and some plant growth regulating activity (Shi-Feng Jian, 2003).
Fungicide Intermediates
- This chemical serves as an important intermediate in the production of fungicides. For example, its derivatives are used in the synthesis of difenoconazole, a widely used fungicide, demonstrating its role in agricultural chemistry (Xie Wei-sheng, 2007).
Anticancer and Antimicrobial Agents
- Derivatives of 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether have shown potential as anticancer and antimicrobial agents. A study involving molecular docking revealed that these compounds exhibited significant activity against cancer cell lines and pathogenic strains, indicating their potential in medical applications (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).
Acaricidal Activity
- Research has demonstrated the efficacy of oxazoline derivatives containing this compound in acaricidal activity. These derivatives exhibited high effectiveness against spider mites, highlighting their potential use in pest control (Yongqiang Li et al., 2014).
Antibacterial Applications
- Some novel heterocyclic compounds containing 2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether fragment have been synthesized and demonstrated good antibacterial activity against various bacterial strains. This underscores its importance in the development of new antibacterial agents (K. Mehta, 2016).
Catalysis and Reduction Reactions
- This compound is also involved in catalytic reactions, such as the hydrosilation of aldehydes and ketones. Studies have shown its utility in facilitating these reactions under ambient conditions, highlighting its significance in organic chemistry (E. Ison et al., 2005).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-ethoxy-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJMIWXHNGNGQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(O1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1,3-oxazol-5-yl ethyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-chlorobenzyl)-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B3037270.png)
![1-(3,4-dichlorobenzyl)-3-[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B3037274.png)

![1-(4-Bromophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B3037279.png)
![2-[4-(3-Chlorophenyl)piperazino]-1-[4-(trifluoromethyl)phenyl]-1-ethanol](/img/structure/B3037280.png)



![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![4-[(3-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037289.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)


![4-chloro-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide](/img/structure/B3037293.png)